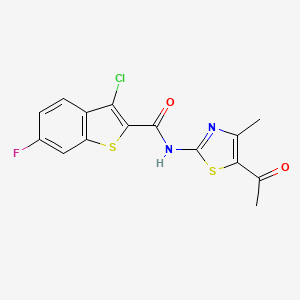

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide

Descripción

This compound is a benzothiophene-carboxamide derivative featuring a 1,3-thiazole moiety substituted with acetyl and methyl groups. Its structure combines a benzothiophene core with halogenated (Cl, F) and electron-withdrawing substituents, which are critical for modulating pharmacological properties such as target binding affinity, metabolic stability, and solubility.

Propiedades

Fórmula molecular |

C15H10ClFN2O2S2 |

|---|---|

Peso molecular |

368.8 g/mol |

Nombre IUPAC |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C15H10ClFN2O2S2/c1-6-12(7(2)20)23-15(18-6)19-14(21)13-11(16)9-4-3-8(17)5-10(9)22-13/h3-5H,1-2H3,(H,18,19,21) |

Clave InChI |

DBAVNKMPSZTKLF-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl)C(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring, followed by the introduction of the benzothiophene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Análisis De Reacciones Químicas

1.1. Amide Bond Formation

The carboxamide linkage is synthesized via coupling reactions between the benzothiophene-2-carboxylic acid derivative and 5-acetyl-4-methyl-1,3-thiazol-2-amine.

-

Reagents : 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) in DMF or dichloromethane (DCM) .

-

Conditions : Room temperature, 12–24 hours.

-

Yield : 50–70% (based on analogous benzothiophene-thiazole hybrids ).

1.2. Thiazole Ring Construction

The 5-acetyl-4-methylthiazole moiety is synthesized via:

-

Hantzsch Thiazole Synthesis : Reaction of α-bromoacetophenone derivatives with thioamides (e.g., thioureas) under basic conditions .

-

Key Intermediate : 5-acetyl-4-methyl-2-aminothiazole, further functionalized via amidation.

2.1. Substitution at Chloro and Fluoro Sites

The 3-chloro-6-fluoro substituents on the benzothiophene enable:

-

Nucleophilic Aromatic Substitution (SNAr) :

-

Cross-Coupling Reactions :

2.2. Acetyl Group Reactivity

The acetyl group on the thiazole undergoes:

-

Hydrolysis :

-

Conditions : HCl (aq)/EtOH, reflux, 4–6 hours.

-

Product : 5-carboxy-4-methylthiazole derivative.

-

-

Condensation :

3.1. Acidic/Basic Hydrolysis

-

Amide Bond Stability : Resistant to hydrolysis at pH 2–7 but cleaved under strong acidic (pH < 1) or basic (pH > 12) conditions .

-

Thiazole Ring Stability : Degrades at temperatures >150°C or prolonged exposure to UV light.

3.2. Thermal Degradation

-

Conditions : 200°C, inert atmosphere.

-

Products : Benzothiophene fragments and acetylated thiazole byproducts .

Comparative Reaction Data

Mechanistic Insights

Aplicaciones Científicas De Investigación

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Key Observations :

- The benzothiophene core in the target compound increases molecular weight and lipophilicity compared to phenylacetamide (Y200-1328) or benzamide analogs .

2.2 Substituent Effects on Bioactivity

- Nitro vs. Acetyl Groups : The nitro group in N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide () is associated with strong antibacterial activity, while the acetyl group in the target compound may improve metabolic stability by resisting nitro-reductase-mediated degradation .

- Halogenation: The 3-Cl and 6-F substituents on benzothiophene may enhance π-π stacking with hydrophobic enzyme pockets compared to non-halogenated analogs like 16e ().

Challenges :

- The benzothiophene carboxylate intermediate may require harsher reaction conditions due to steric hindrance compared to simpler aryl acids.

Physicochemical and Crystallographic Properties

- Solubility : The acetyl and halogenated benzothiophene groups likely reduce aqueous solubility compared to sulfonamide derivatives like 16e .

Actividad Biológica

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide is . The compound features a thiazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

Overview

Research indicates that compounds containing thiazole and benzothiophene moieties exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial and fungal strains.

Case Studies and Findings

-

Antibacterial Activity :

- In vitro studies have demonstrated that similar thiazole derivatives show effective inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, compounds with structural similarities to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against S. aureus .

- A related study highlighted the importance of specific substitutions on the thiazole ring that significantly enhance antimicrobial activity, suggesting that the presence of halogenated phenyl groups is crucial .

- Antifungal Activity :

The anticancer potential of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide is attributed to its ability to induce apoptosis in cancer cells. The thiazole moiety is known to interact with cellular mechanisms that lead to cell death.

Research Findings

- Cell Line Studies :

- In vitro assays on various cancer cell lines have shown promising results. For example, compounds structurally related to this compound have demonstrated IC50 values in the nanomolar range against A549 lung cancer cells and HepG2 liver cancer cells .

- A study reported that certain thiazole derivatives could decrease cell viability significantly in Caco-2 colon cancer cells, indicating their potential as anticancer agents .

Structure–Activity Relationship (SAR)

The biological activity of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide can be influenced by various structural modifications:

| Structural Modification | Effect on Activity |

|---|---|

| Halogen substitutions | Increased antibacterial potency |

| Acetyl group presence | Enhanced anticancer efficacy |

| Benzothiophene linkage | Broader spectrum of activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.